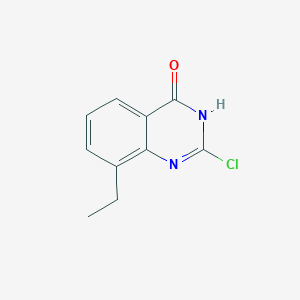
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₆Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a 4-chlorophenyl group attached to a prop-2-yne backbone, which is further connected to a sulfonyl chloride group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride typically involves the reaction of 4-chlorophenylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is conducted at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The alkyne group can undergo addition reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or platinum are often used in addition reactions involving the alkyne group.
Oxidizing and Reducing Agents: Agents like potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can produce alkanes .
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The alkyne group can participate in addition reactions, further expanding its reactivity profile .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)prop-2-yne-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)prop-2-yne-1-sulfonyl chloride: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)prop-2-yne-1-sulfonyl chloride: Contains a nitro group instead of chlorine.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride lies in its specific reactivity due to the presence of the 4-chlorophenyl group. This group influences the compound’s electronic properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C9H6Cl2O2S |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,7H2 |
Clave InChI |
HZRZVTYXUAXMMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


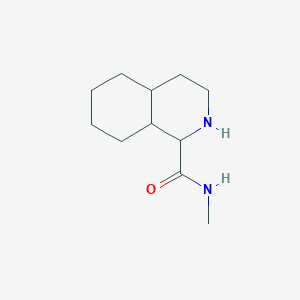
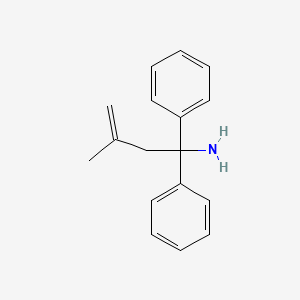

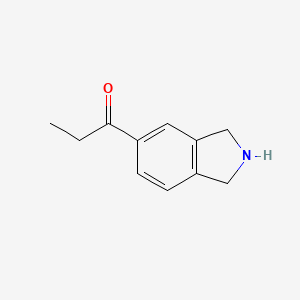
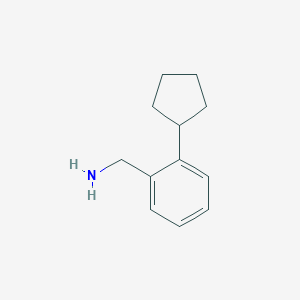
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

amine](/img/structure/B13204065.png)
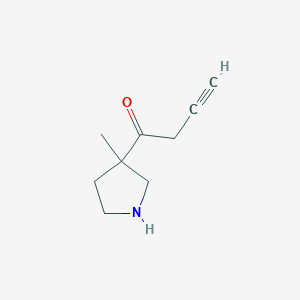

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
